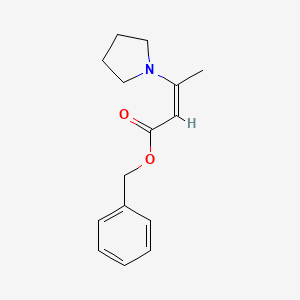

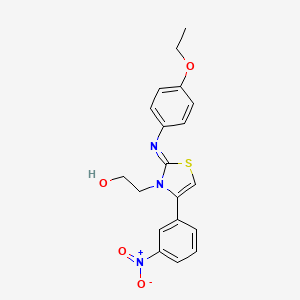

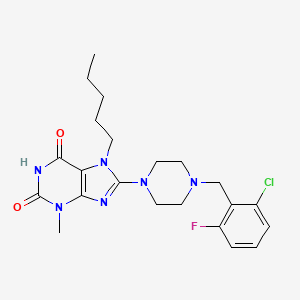

![molecular formula C24H31N3OS B2366013 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide CAS No. 392320-17-1](/img/structure/B2366013.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide, also known as TAK-220, is a selective antagonist of the chemokine receptor CXCR3. CXCR3 is a G protein-coupled receptor that is expressed on various immune cells and plays a crucial role in inflammation and immune responses. TAK-220 has shown potential as a therapeutic agent in various inflammatory and autoimmune diseases.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide and related compounds have demonstrated significant antimicrobial and anti-inflammatory activities. Studies have shown that various derivatives of this compound exhibit marked activity against gram-positive bacteria, gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Additionally, certain derivatives have demonstrated good dose-dependent anti-inflammatory activity in vivo using the carrageenan-induced paw edema method in rats (Kadi et al., 2010).

Structural and Interaction Analyses

Research has also focused on the structural aspects and interaction analyses of adamantane-1,3,4-thiadiazole hybrid derivatives. Crystallographic studies and Quantum Theory of Atoms in Molecules (QTAIM) approach have been used to characterize intra- and intermolecular interactions of these compounds. These studies are crucial for understanding the orientation of functional groups and the strength of non-covalent interactions, which can influence the biological activity and stability of these molecules (El-Emam et al., 2020).

Antiproliferative Activities

There is also significant research on the antiproliferative activities of adamantyl-thiadiazole derivatives. These compounds have been tested for their effectiveness against various human tumor cell lines. Some derivatives have shown significant generalized anti-proliferative activity, indicating their potential as therapeutic agents in cancer treatment (Al-Mutairi et al., 2019).

Photodynamic Therapy Applications

Certain derivatives have also been studied for their potential in photodynamic therapy, particularly in the treatment of cancer. For instance, the synthesis and characterization of zinc phthalocyanine derivatives substituted with adamantane-1,3,4-thiadiazole have revealed properties useful for Type II photodynamic therapy mechanisms, such as high singlet oxygen quantum yield (Pişkin et al., 2020).

Anti-Tuberculosis Agents

Additionally, adamantyl-imidazolo-thiadiazoles synthesized using a 'green' synthesis protocol have been investigated as anti-tuberculosis agents. These compounds target Sterol 14α-Demethylase (CYP51), showing potent inhibitory activity against M. tuberculosis (Anusha et al., 2015).

properties

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3OS/c1-23(2,3)21(28)27(15-16-7-5-4-6-8-16)22-26-25-20(29-22)24-12-17-9-18(13-24)11-19(10-17)14-24/h4-8,17-19H,9-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKUQJZGPAINJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

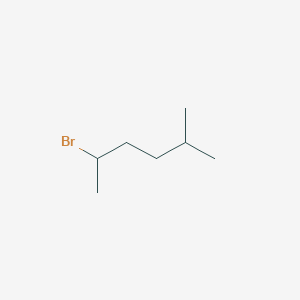

![3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2365933.png)

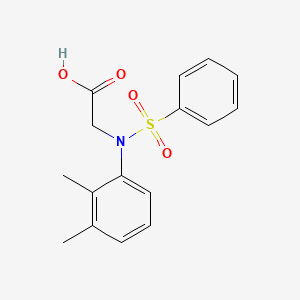

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365938.png)

![{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol](/img/structure/B2365942.png)

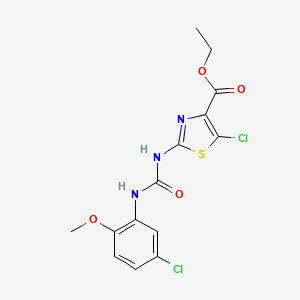

![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365944.png)

![5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B2365947.png)